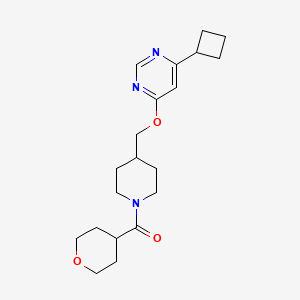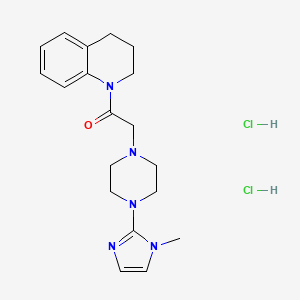
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a complex compound used in various scientific research fields. This compound is known for its multifaceted applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride typically involves several steps:
The initial step involves the preparation of 3,4-dihydroquinoline, which is achieved through the hydrogenation of quinoline.
Next, a piperazine derivative containing the 1-methyl-1H-imidazol-2-yl group is synthesized.
These intermediate compounds are then reacted together under controlled conditions to form the desired product.
The final step involves converting the free base form to the dihydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the reaction processes, optimizing yields, and ensuring purity. This often includes continuous flow synthesis and the use of high-pressure reactors to maintain the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions typically yield 1,2,3,4-tetrahydroquinolin derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazole or piperazine rings.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon for hydrogenation reactions
Oxidation typically yields quinolone derivatives.
Reduction reactions can produce a variety of tetrahydroquinoline compounds.
Substitution reactions result in modified imidazole or piperazine derivatives.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound exerts its effects through various mechanisms depending on the context of its use:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: The imidazole and piperazine groups may interact with specific receptors, modulating biological activities.
Molecular Targets: Enzymes like proteases and kinases, receptors in the central nervous system.
Pathways: Signal transduction pathways, neurotransmitter pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has unique structural features that enhance its specificity and efficacy in various applications.
List of Similar Compounds:Quinoline derivatives
Piperazine derivatives
Imidazole-containing compounds
This analysis provides a comprehensive overview of the compound, from its synthesis to its applications and mechanisms of action. Each section delves into the specifics to highlight its significance in scientific research and industry.
Properties
CAS No. |
1351590-74-3 |
|---|---|
Molecular Formula |
C19H26ClN5O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H25N5O.ClH/c1-21-10-8-20-19(21)23-13-11-22(12-14-23)15-18(25)24-9-4-6-16-5-2-3-7-17(16)24;/h2-3,5,7-8,10H,4,6,9,11-15H2,1H3;1H |
InChI Key |
WOQYRFOVZBVIEE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl.Cl |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


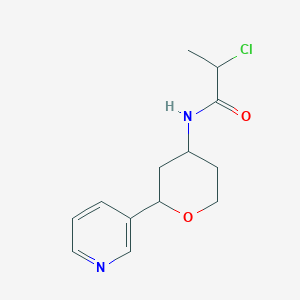
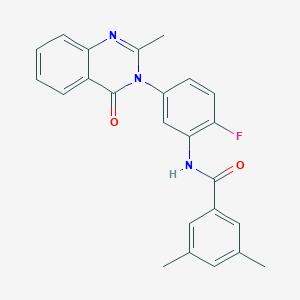


![5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide](/img/structure/B2385257.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
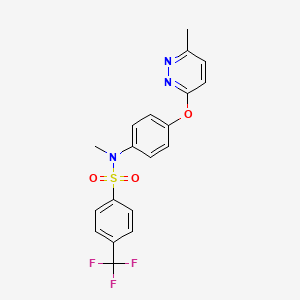
![7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2385260.png)
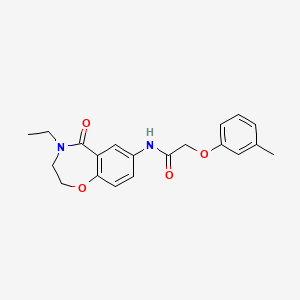
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)


![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)
